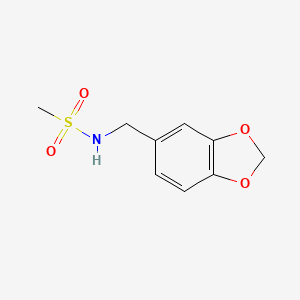

N-(1,3-Benzodioxol-5-ylmethyl)methanesulfonamide

Description

N-(1,3-Benzodioxol-5-ylmethyl)methanesulfonamide (CAS: 184041-99-4) is a sulfonamide derivative featuring a 1,3-benzodioxole (methylenedioxyphenyl) moiety linked via a methylene group to a methanesulfonamide functional group. This compound is of interest due to its structural similarity to bioactive molecules, particularly capsaicin analogues and pharmaceuticals like dronedarone. Its molecular weight is 243.25 g/mol, and it exhibits moderate lipophilicity due to the benzodioxol ring, which may influence its pharmacokinetic properties .

Properties

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO4S/c1-15(11,12)10-5-7-2-3-8-9(4-7)14-6-13-8/h2-4,10H,5-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAOTTZZWODVWDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NCC1=CC2=C(C=C1)OCO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-Benzodioxol-5-ylmethyl)methanesulfonamide typically involves the reaction of 1,3-benzodioxole with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(1,3-Benzodioxol-5-ylmethyl)methanesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The methanesulfonamide group can be substituted with other functional groups through nucleophilic substitution reactions

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base

Major Products Formed

Oxidation: Formation of sulfonic acids.

Reduction: Formation of amines.

Substitution: Formation of various substituted sulfonamides

Scientific Research Applications

N-(1,3-Benzodioxol-5-ylmethyl)methanesulfonamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(1,3-Benzodioxol-5-ylmethyl)methanesulfonamide involves its interaction with specific molecular targets. The benzodioxole ring can interact with enzymes and receptors, modulating their activity. The methanesulfonamide group can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key differences between N-(1,3-Benzodioxol-5-ylmethyl)methanesulfonamide and related compounds:

Key Observations:

- Sulfonamide Type: Methanesulfonamide (target compound) vs. benzenesulfonamide (capsaicin analogue) alters electronic and steric profiles.

- Substituents: The acetyl and methyl groups in N-(6-acetyl-1,3-benzodioxol-5-yl)-4-methylbenzenesulfonamide may increase lipophilicity and modulate receptor interactions .

- In contrast, dronedarone’s methanesulfonamide contributes to its antiarrhythmic activity by targeting ion channels .

Structural Analysis and Conformational Studies

- Benzodioxol Ring Conformation: X-ray crystallography of N-[(1,3-Benzodioxol-5-yl)methyl]benzenesulfonamide reveals a planar benzodioxol ring with a dihedral angle of 2.1° between the dioxolane and benzene rings. This rigidity may enhance binding to flat receptor surfaces, a feature shared with the target compound .

- Sulfonamide Orientation: The methanesulfonamide group in the target compound adopts a staggered conformation, minimizing steric clash, whereas the benzenesulfonamide analogue’s bulkier aryl group may restrict rotational freedom .

Biological Activity

N-(1,3-Benzodioxol-5-ylmethyl)methanesulfonamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicine and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique structure that includes a benzodioxole moiety. This structure is significant for its interaction with biological targets. The compound's chemical formula is , indicating the presence of a methanesulfonamide group that enhances its reactivity and binding properties with various biomolecules .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Interaction : The benzodioxole ring can modulate enzyme activity by forming hydrogen bonds with active sites, enhancing binding affinity and specificity .

- Microtubule Disruption : Similar compounds have been shown to disrupt microtubule assembly, leading to cell cycle arrest and apoptosis. This mechanism is crucial in cancer therapy where targeting rapidly dividing cells is essential .

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of this compound against various pathogens.

| Pathogen | Minimum Inhibitory Concentration (MIC) | Notes |

|---|---|---|

| Staphylococcus aureus | ≤0.25 µg/mL | Active against MRSA |

| Cryptococcus neoformans | 16 µg/mL | Selective antifungal activity |

| Escherichia coli | >200 µg/mL | No significant activity observed |

The compound exhibited notable activity against Staphylococcus aureus, particularly methicillin-resistant strains (MRSA), with MIC values as low as 0.25 µg/mL, indicating strong antimicrobial potential .

Anti-inflammatory and Anticancer Properties

In addition to its antimicrobial effects, this compound has been explored for anti-inflammatory and anticancer properties. The compound's ability to interfere with cellular pathways involved in inflammation and tumor growth makes it a candidate for further therapeutic development.

Case Studies

Study 1: Antimicrobial Screening

A screening campaign evaluated a library of compounds including this compound against bacterial and fungal pathogens. The results indicated that while the compound showed weak activity against some Gram-negative bacteria, it was particularly effective against Gram-positive bacteria like MRSA .

Study 2: Cytotoxicity Assessment

In cytotoxicity assays using human embryonic kidney cells (HEK293), the compound demonstrated minimal cytotoxic effects at concentrations that were effective against pathogens. This selectivity suggests potential for therapeutic use without significant toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.